molecular formula C15H13F3N2O B2485680 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866154-54-3

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime

Cat. No.: B2485680
CAS No.: 866154-54-3
M. Wt: 294.277
InChI Key: FOIYXUQJSPKNEJ-RGVLZGJSSA-N
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Description

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridinyl group, an ethanone moiety, and an oxime ether linkage to a trifluoromethyl-substituted benzyl group. These structural elements contribute to its reactivity and functionality in different chemical contexts.

Preparation Methods

The synthesis of 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime typically involves the condensation of 1-(2-pyridinyl)-1-ethanone with O-substituted hydroxylamine hydrochloride under suitable reaction conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the oxime ether. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime include other oxime ethers and pyridinyl derivatives. For example:

Biological Activity

1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 4-(trifluoromethyl)benzylhydroxylamine. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine moiety have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated in several studies. For example, a series of oxime derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Some derivatives demonstrated significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Cytotoxic effects of related compounds have been assessed using various cancer cell lines. The findings indicate that certain oxime derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxime derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of less than 8 μg/mL against E. coli, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Activity

In a model assessing anti-inflammatory effects, compounds similar to the target compound were tested for their ability to reduce carrageenan-induced paw edema in rats. The most effective derivatives showed over 50% inhibition compared to control groups, highlighting their potential as anti-inflammatory agents .

Research Findings

Study Focus Findings
Sivaramakarthikeyan et al. (2022)Anti-inflammatory activitySome oxime derivatives showed significant COX-2 inhibition with minimal side effects on gastric tissues .
Abdellatif et al. (2020)Antimicrobial propertiesDerivatives demonstrated effective inhibition against Staphylococcus aureus with MIC values ranging from 4-8 μg/mL .
University of Bath Thesis (2023)CytotoxicityCertain oxime compounds induced apoptosis in cancer cell lines with IC50 values indicating significant cytotoxicity .

Properties

IUPAC Name

(E)-1-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIYXUQJSPKNEJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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